Deps
Overview
Description
Deps (short for depsipeptides) are a class of naturally occurring peptides that have been studied for their potential therapeutic properties. These peptides have been found to be effective in treating a variety of medical conditions, including cancer, inflammation, and neurological disorders. Deps have been shown to have a variety of biochemical and physiological effects, and have been studied for their potential therapeutic applications in laboratory experiments.
Scientific Research Applications
Anticancer Applications
Depsipeptides have shown significant promise as anticancer agents. A number of depsipeptides have entered clinical trials for cancer treatment, with four specifically highlighted for their therapeutic potential. Cyclic depsipeptides, where one or more amino acid is replaced by a hydroxy acid resulting in the formation of at least one ester bond, have been particularly noted for their potent effects on tumor cells. Romidepsin (FK228), a bicyclic depsipeptide, has gained Food and Drug Administration approval for the treatment of refractory cutaneous T-cell lymphoma due to its efficacy in clinical trials (Kitagaki et al., 2015).
Antiviral and Antimalarial Properties
Depsipeptides have also demonstrated significant antiviral properties, including inhibitory activities against HIV. This indicates their potential as anti-AIDS drugs or as lead compounds for the discovery of structurally related anti-AIDS compounds. Additionally, depsipeptides are being evaluated for their antimalarial activity, with several compounds identified as potential antimalarial agents (Fotie & Morgan, 2008).
Antimicrobial and Antifungal Effects
Many depsipeptides exhibit antimicrobial and antifungal properties. For example, jaspamides, a type of depsipeptide, may lead to therapies against various opportunistic infections, particularly those accompanying AIDS. The antifungal potential of depsipeptides, as well as their use in treating resistant fungal-induced diseases in plants and agricultural crops, has been documented (Moore, 1996).
Cardiovascular Applications
Depsipeptides like micropeptins and A90720A have been identified as effective plasmin inhibitors, indicating their potential in treating cardiovascular diseases. Their ability to control levels of HDL and LDL cholesterol is also noteworthy, highlighting their potential in managing heart disease (Ballard et al., 2002).
Marine Depsipeptides in Pharmacotherapy
Marine depsipeptides, derived from marine organisms such as bacteria, tunicates, mollusks, and sponges, have been recognized for their wide range of bioactivities, including anticancer, antiproliferative, antimicrobial, antiviral, and antiplasmodial properties. They present significant potential as therapeutic agents due to their unique structural and biological properties (Rangel et al., 2016).
properties
IUPAC Name |
3-[diethyl(prop-2-ynyl)azaniumyl]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-4-8-11(5-2,6-3)9-7-10-15(12,13)14/h1H,5-10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPJLNSARGBDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCCS(=O)(=O)[O-])CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177380 | |
Record name | 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deps | |
CAS RN |
70155-90-7 | |
Record name | 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70155-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEPS | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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